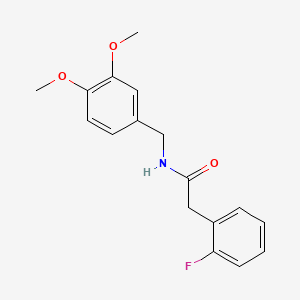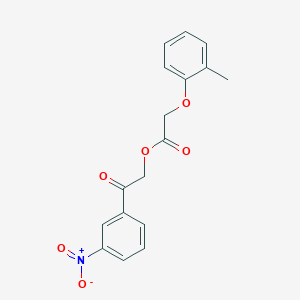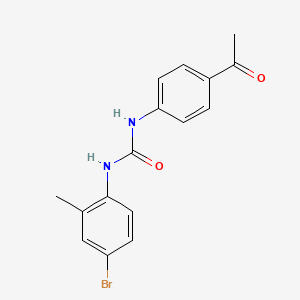![molecular formula C13H21NS B5807437 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine](/img/structure/B5807437.png)
4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine, also known as DMHP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学的研究の応用
4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In environmental science, this compound has been studied for its potential as a soil remediation agent for the removal of heavy metals from contaminated soils.
作用機序
The mechanism of action of 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is thought to improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in acetylcholine levels in the brain, improved cognitive function, and a reduction in oxidative stress. This compound has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. However, this compound is also known to be highly toxic and can pose a risk to researchers if not handled properly. Additionally, this compound has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
将来の方向性
There are several potential future directions for research involving 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is the use of this compound as a building block for the synthesis of novel materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine can be synthesized through a multi-step process that involves the reaction of 4-bromopyridine with 1,1-dimethylbutyl mercaptan in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydride and ethyl bromide to yield this compound.
特性
IUPAC Name |
4-[2-(2-methylpentan-2-ylsulfanyl)ethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS/c1-4-8-13(2,3)15-11-7-12-5-9-14-10-6-12/h5-6,9-10H,4,7-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHJAHJDRBSUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)SCCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5807373.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-2-furamide](/img/structure/B5807379.png)
![2-cyclopentyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5807380.png)
![4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5807381.png)





![diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5807427.png)

![N-{[(3,5-dimethylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5807452.png)